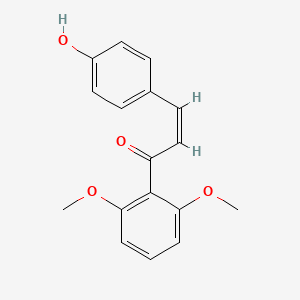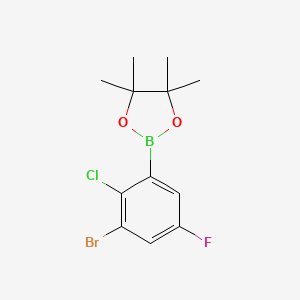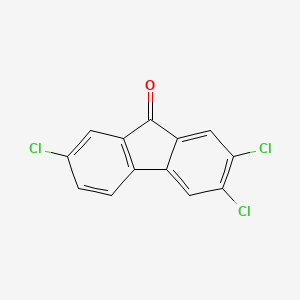
2,3,7-Trichlorofluoren-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,7-Trichlorofluoren-9-one is a chlorinated derivative of fluorenone, a polycyclic aromatic ketone This compound is characterized by the presence of three chlorine atoms at the 2, 3, and 7 positions on the fluorenone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,7-Trichlorofluoren-9-one typically involves the chlorination of fluorenone. One common method is the direct chlorination of fluorenone using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or distillation techniques.
Análisis De Reacciones Químicas
Types of Reactions: 2,3,7-Trichlorofluoren-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield fluorenone derivatives with additional oxygen-containing functional groups, while reduction can produce fluorenol derivatives.
Aplicaciones Científicas De Investigación
2,3,7-Trichlorofluoren-9-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of advanced materials, such as polymers and dyes, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 2,3,7-Trichlorofluoren-9-one involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to inhibition or activation of biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent. The exact molecular targets and pathways are still under investigation.
Comparación Con Compuestos Similares
2,7-Dichlorofluoren-9-one: Similar structure but with two chlorine atoms.
2,4,7-Trichlorofluoren-9-one: Another trichlorinated derivative with chlorine atoms at different positions.
Fluorenone: The parent compound without chlorine substitution.
Uniqueness: 2,3,7-Trichlorofluoren-9-one is unique due to the specific positioning of chlorine atoms, which imparts distinct chemical properties and reactivity. This makes it valuable for targeted synthetic applications and research studies.
Propiedades
Número CAS |
837-68-3 |
|---|---|
Fórmula molecular |
C13H5Cl3O |
Peso molecular |
283.5 g/mol |
Nombre IUPAC |
2,3,7-trichlorofluoren-9-one |
InChI |
InChI=1S/C13H5Cl3O/c14-6-1-2-7-8-4-11(15)12(16)5-10(8)13(17)9(7)3-6/h1-5H |
Clave InChI |
VKUFRWUMNJUSOZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Cl)C(=O)C3=CC(=C(C=C23)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


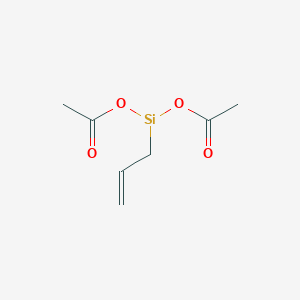
![(3aS,8aS)-Tetrahydro-6-hydroxy-2,2-dimethyl-4,4,8,8-tetra-2-naphthalenyl-6-oxide-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin](/img/structure/B14759431.png)

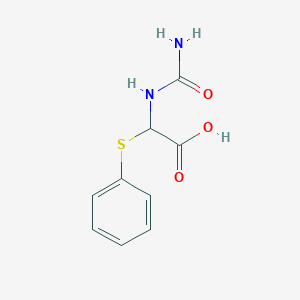

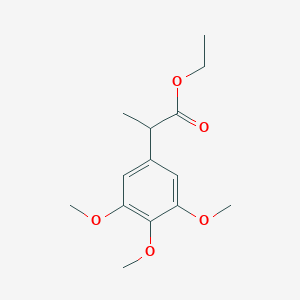

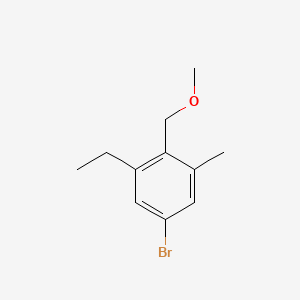
![(E)-3-[1-ethyl-3-(4-fluorophenyl)indol-2-yl]prop-2-enal](/img/structure/B14759487.png)
![Ethanone, 2-[3-butyl-4-(1,1-dimethylethyl)-2(3H)-thiazolylidene]-1-(5-chloro-2-methoxyphenyl)-, (2Z)-](/img/structure/B14759491.png)

